molecular formula C22H18ClF2N3O4 B606532 Eragidomide CAS No. 1860875-51-9

Eragidomide

Numéro de catalogue: B606532
Numéro CAS: 1860875-51-9
Poids moléculaire: 461.8 g/mol
Clé InChI: PWBHUSLMHZLGRN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CC-90009 est un modulateur novateur de la ligase E3 céréblon qui cible le facteur de terminaison de la traduction G1 à la transition de phase S 1 (GSPT1) pour l'ubiquitination et la dégradation protéasomique. Ce composé a montré une activité antileucémique significative, en particulier dans les modèles de leucémie aiguë myéloïde (LAM) .

Applications De Recherche Scientifique

Acute Myeloid Leukemia (AML)

Eragidomide has been extensively studied in the context of AML. Clinical trials have demonstrated its efficacy in reducing primitive CD34+ AML blasts and LSCs, which are critical for disease relapse . A notable Phase 1 trial evaluated this compound's safety and efficacy in patients with relapsed or refractory AML. Results indicated that while some patients experienced a reduction in disease burden, concerns regarding toxicity were raised, necessitating further investigation into its benefit-risk profile .

Myelodysplastic Syndromes (MDS)

In addition to AML, this compound is being explored for its applications in higher-risk myelodysplastic syndromes. The modulation of GSPT1 is believed to enhance therapeutic responses in this patient population as well .

Summary of Clinical Trials

The following table summarizes key clinical trials involving this compound:

Trial Name Phase Condition Status Findings
Dose-finding Study of CC-900091Relapsed/Refractory AMLOngoingIndicated some efficacy but raised toxicity concerns .
Study on GSPT1 Degradation in AMLNot specifiedAMLCompletedShowed reduction in LSCs and primitive blasts .
Evaluation of Metabolism and ExcretionNot specifiedHealthy VolunteersOngoingInvestigating pharmacokinetics .

Case Study 1: Efficacy in AML Patients

A study involving 35 independent AML patient samples demonstrated that treatment with this compound resulted in significant apoptosis and reduced engraftment of leukemia cells. The study highlighted the compound's potential as a targeted therapy for AML .

Case Study 2: Combination Therapies

Research indicates that combining this compound with other therapeutic agents may enhance its efficacy while mitigating toxicity. For instance, combining it with selective IRAK4 inhibitors has shown promising results in preclinical models .

Mécanisme D'action

Target of Action

Eragidomide, also known as Cereblon Modulator 1, primarily targets Cereblon (CRBN) . Cereblon is part of an E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitination and subsequent proteasomal degradation of target proteins .

Mode of Action

This compound acts as a high-affinity ligand for Cereblon, modulating its activity . It promotes the recruitment of specific proteins to the Cereblon E3 ligase complex, leading to their ubiquitination and subsequent degradation . Specifically, this compound targets G1 to S phase transition 1 (GSPT1) , a small GTPase that regulates translation termination .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The degradation of GSPT1 by this compound rapidly induces apoptosis in acute myeloid leukemia (AML) cells . This process is regulated by the ILF2/ILF3 complex , the mTOR pathway , and the integrated stress response pathway . Furthermore, GSPT1 degradation promotes the activation of the GCN1/GCN2/ATF4 pathway , leading to subsequent apoptosis in AML cells .

Pharmacokinetics

The pharmacokinetics of this compound are currently under investigation in clinical trials . Preliminary results suggest that this compound exhibits linear pharmacokinetics and dose-dependently modulates leukocytes and cytokines .

Result of Action

The action of this compound results in the selective degradation of GSPT1, leading to rapid induction of apoptosis in AML cells . This reduces leukemia engraftment and leukemia stem cells in large-scale primary patient xenografting .

Analyse Des Réactions Chimiques

CC-90009 subit plusieurs types de réactions chimiques, notamment:

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent le complexe de ligase ubiquitine CRL4 CRBN E3 et diverses lignées cellulaires LAM . Les principaux produits formés à partir de ces réactions sont les produits de dégradation de GSPT1 et l'induction de l'apoptose dans les cellules LAM .

Applications de recherche scientifique

CC-90009 a plusieurs applications de recherche scientifique, notamment:

Mécanisme d'action

CC-90009 exerce ses effets en ciblant le facteur de terminaison de la traduction G1 à la transition de phase S 1 (GSPT1) pour l'ubiquitination et la dégradation protéasomique. Le composé coopté le complexe de ligase ubiquitine CRL4 CRBN E3 pour dégrader sélectivement GSPT1, conduisant à une induction rapide de l'apoptose et à une inhibition de la croissance dans les lignées cellulaires LAM et les blastes de patients primaires . La dégradation de GSPT1 active la voie de réponse au stress intégrée, favorisant l'apoptose dans les cellules LAM .

Activité Biologique

Eragidomide, also known as CC-90009, is a thalidomide analog that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound functions as a molecular glue degrader , targeting specific proteins for degradation via the ubiquitin-proteasome system. The following sections detail the biological activity of this compound, including its mechanism of action, clinical findings, and comparative data.

This compound operates primarily through its interaction with cereblon (CRBN) , an E3 ubiquitin ligase. By binding to CRBN, this compound recruits neosubstrates such as GSPT1 , a translation termination factor, facilitating their ubiquitination and subsequent proteasomal degradation. This mechanism is significant because it allows for the targeted destruction of proteins that contribute to oncogenic processes, which are often considered "undruggable" by traditional means .

Key Features of this compound's Mechanism:

  • Induces Proximity: this compound stabilizes the interaction between CRBN and its neosubstrates.
  • Promotes Ubiquitination: The compound enhances the ubiquitination process, leading to efficient degradation of target proteins.
  • Therapeutic Targeting: Primarily targets proteins involved in multiple myeloma and other hematological malignancies.

Clinical Findings

Clinical trials have explored the efficacy of this compound in treating relapsed or refractory acute myeloid leukemia (AML) . While initial studies indicated some therapeutic potential, concerns regarding its toxicity profile have arisen, ultimately leading to the termination of phase 1 trials .

Clinical Trial Overview:

Trial PhaseConditionStatusEfficacy ObservedToxicity Concerns
Phase 1Relapsed AMLTerminatedSome efficacyHigh toxicity

Comparative Analysis with Other Thalidomide Analogs

This compound is part of a broader class of compounds known as cereblon E3 ligase modulatory drugs (CELMoDs) . A comparative analysis with other notable analogs such as lenalidomide and pomalidomide reveals differences in potency and selectivity.

CompoundNeosubstrate TargetedPotency (IC50)Clinical Status
This compoundGSPT1ModeratePhase 1 terminated
LenalidomideIKZF1/IKZF3HighApproved for MM
PomalidomideIKZF1/IKZF3Higher than lenalidomideApproved for MM

Research Findings

Recent studies have expanded on the understanding of this compound's biological activity. Research indicates that while this compound effectively degrades GSPT1, it does not exhibit the same potency against other targets like IKZF1 or IKZF3 compared to lenalidomide and pomalidomide .

Research Insights:

  • Target Specificity: this compound shows a preference for GSPT1 over other neosubstrates.
  • Potential Applications: Continued exploration into this compound's structural modifications may enhance its therapeutic profile.

Propriétés

IUPAC Name

2-(4-chlorophenyl)-N-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]-2,2-difluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF2N3O4/c23-15-4-2-14(3-5-15)22(24,25)21(32)26-10-12-1-6-16-13(9-12)11-28(20(16)31)17-7-8-18(29)27-19(17)30/h1-6,9,17H,7-8,10-11H2,(H,26,32)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBHUSLMHZLGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNC(=O)C(C4=CC=C(C=C4)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860875-51-9
Record name Eragidomide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1860875519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERAGIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76M2Z6366
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.